Spirostan-3-ol

Descripción

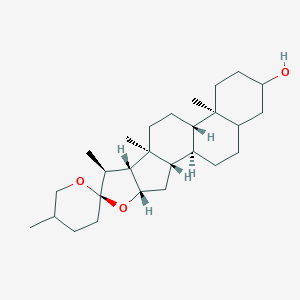

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(1R,2S,4S,6R,7S,8R,9S,12S,13S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O3/c1-16-7-12-27(29-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(28)8-10-25(18,3)21(20)9-11-26(22,24)4/h16-24,28H,5-15H2,1-4H3/t16?,17-,18?,19?,20+,21-,22-,23-,24-,25-,26-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMBQZIIUCVWOCD-NRBCCYJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)O)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CCC5[C@@]4(CCC(C5)O)C)C)O[C@]16CCC(CO6)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82597-74-8 | |

| Record name | Sarsasapogenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082597748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Advanced Analytical Methodologies in Spirostan 3 Ol Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the precise chemical structure, stereochemistry, and functional groups present in spirostan-3-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the comprehensive structural elucidation of this compound and its derivatives. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed insights into the molecular connectivity and stereochemical configuration.

Table 1: Key NMR Spectroscopic Applications in Spirostanol Research

| NMR Technique | Application in Spirostanol Research | Key Findings/Information Provided |

|---|---|---|

| ¹H NMR | Proton environment analysis | Number and type of protons, coupling constants |

| ¹³C NMR | Carbon skeleton and functional groups | Confirmation of spirostane skeleton (lack of C-25 > 140 ppm), 25R/S configuration (C-25 to C-27 shifts) mdpi.comresearchgate.net |

| COSY | Proton-proton connectivity | Identification of spin systems mdpi.com |

| HMBC | Long-range proton-carbon connectivity | Confirmation of F-ring structure (C-22 to H-26 correlations), aglycone-sugar linkage mdpi.commdpi.com |

| HSQC | One-bond proton-carbon connectivity | Direct C-H correlations mdpi.com |

| NOESY/ROESY | Through-space correlations | Determination of relative stereochemistry mdpi.com |

| GIAO DFT | Theoretical chemical shift prediction | Aid in accurate assignment and stereochemical confirmation mdpi.comnih.gov |

Mass Spectrometry (MS) for Molecular and Fragment Identification

Mass spectrometry (MS) provides critical information regarding the molecular weight and fragmentation patterns of this compound and its glycosides, which are essential for identifying the compound and its structural features.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Characterization

Chromatographic Separation and Analysis

Chromatographic techniques are essential for the separation, purification, and quantification of this compound from complex mixtures, as well as for resolving its various isomers.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) for Isomer Separation and Quantification

HPLC and its more advanced counterpart, UHPLC, are the primary methods for separating and quantifying this compound and its related spirostanol saponins. UHPLC offers superior resolution and faster analysis times compared to conventional HPLC nih.gov.

Table 2: Representative HPLC/UHPLC Conditions for Spirostanol Separation

| Column Type | Mobile Phase System | Detection Method | Application/Notes | Reference |

|---|---|---|---|---|

| C30 | MeOH-1% CH₃COOH or CH₃CN-1% CH₃COOH | Not specified (HPLC) | High efficiency for 25R/S-spirostanol saponin diastereomers mdpi.comsemanticscholar.org | mdpi.comsemanticscholar.org |

| Waters ACQUITY UPLC® T3 (2.1 × 100 mm, 1.8 μm) | H₂O (A) and FA-MeOH-ACN (0.1:50:50, v/v/v) (B) gradient | ESI-Q-Exactive-Orbitrap MS (positive ion mode) | Identification and structural analysis of spirostanol saponins mdpi.comnih.gov | mdpi.comnih.gov |

| C18 | Methanol/Deionized Water (gradient) | ELSD and UV (203-215 nm) | Simultaneous determination of furostanol and spirostanol glycosides jfda-online.com | jfda-online.com |

| HSS C18 SB or Diol | Methanol as co-solvent (UHPSFC) | Not specified (UHPSFC) | Effective for spirostanol saponins with same aglycone, varying sugar chains nih.gov | nih.gov |

| BEH C18 | Water (0.1% formic acid) and acetonitrile (B52724) (UHPLC) | Not specified (UHPLC) | Good for differentiating variations in aglycones nih.gov | nih.gov |

Thin-Layer Chromatography (TLC) in Analytical Research

Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective, and versatile tool in the analytical research of this compound and related compounds.

Antineoplastic and Cytotoxic Research

This compound derivatives, a class of steroidal saponins, have garnered significant attention for their potential as antineoplastic agents. researchgate.net Extensive research has been conducted to evaluate their cytotoxic effects against a variety of cancer cell lines and to elucidate the underlying molecular mechanisms.

A substantial body of evidence from in vitro studies demonstrates the potent cytotoxic activity of this compound derivatives across a broad spectrum of human cancer cell lines. These studies typically assess the concentration of a compound required to inhibit the growth of 50% of a cancer cell population (IC50).

For instance, a spirosol saponin isolated from Solanum muricatum Aiton, referred to as compound 3, exhibited significant cytotoxicity against human lung carcinoma (A549) and human hepatoma (HepG2) cell lines. nih.govnih.gov Similarly, three spirostanol glycosides—prosapogenin A of dioscin, dioscin, and gracillin—isolated from Dioscorea collettii var. hypoglauca were found to be cytotoxic against the K562 cancer cell line. nih.gov

Another naturally occurring spirostanol saponin, progenin III, has shown cytotoxic effects towards a wide array of 18 different cancer cell lines, including both animal and human lines. nih.gov The IC50 values for progenin III ranged from 1.59 μM against CCRF-CEM leukemia cells to 31.61 μM against SKMel-28 melanoma cells. nih.gov Furthermore, a spirostanol saponin derivative known as RCE-4 displayed potent cytotoxicity against several human cancer cell lines, with the CaSki cervical cancer cell line being the most sensitive, showing an IC50 of 3.37 µM. nih.gov

Polyhydroxylated spirostanol saponins isolated from Tupistra chinensis have also been evaluated for their antiproliferative effects against seven human cancer cell lines. nih.govnih.gov Compounds from this study, such as compounds 17, 19, and 21, demonstrated potential antiproliferative activities against all tested human cancer cell lines. nih.govnih.gov

| Compound/Derivative | Cancer Cell Line | Reported Activity (IC50) | Source Organism/Reference |

|---|---|---|---|

| Compound 3 (Spirosol Saponin) | A549 (Human Lung Carcinoma) | Significant Cytotoxicity | Solanum muricatum Aiton nih.govnih.gov |

| Compound 3 (Spirosol Saponin) | HepG2 (Human Hepatoma) | Significant Cytotoxicity | Solanum muricatum Aiton nih.govnih.gov |

| Prosapogenin A of dioscin | K562 | Cytotoxic | Dioscorea collettii var. hypoglauca nih.gov |

| Dioscin | K562 | Cytotoxic | Dioscorea collettii var. hypoglauca nih.gov |

| Gracillin | K562 | Cytotoxic | Dioscorea collettii var. hypoglauca nih.gov |

| Progenin III | CCRF-CEM (Leukemia) | 1.59 μM | nih.gov |

| Progenin III | SKMel-28 (Melanoma) | 31.61 μM | nih.gov |

| RCE-4 | CaSki (Cervical Cancer) | 3.37 µM | nih.gov |

| Compound 17 | Various Human Cancer Cell Lines | Potential Antiproliferative Activity | Tupistra chinensis nih.govnih.gov |

| Compound 19 | Various Human Cancer Cell Lines | Potential Antiproliferative Activity | Tupistra chinensis nih.govnih.gov |

| Compound 21 | Various Human Cancer Cell Lines | Potential Antiproliferative Activity | Tupistra chinensis nih.govnih.gov |

A key mechanism through which this compound derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.govnih.gov This process is often mediated by complex signaling pathways involving caspases, the Bcl-2 family of proteins, and the mitochondria. mdpi.commdpi.com

Studies on the spirostanol saponin derivative RCE-4 in CaSki cervical cancer cells revealed classic apoptotic features such as nuclear shrinkage, condensation, and fragmentation upon treatment. nih.gov Further investigation confirmed a dose-dependent increase in early apoptosis. nih.gov Mechanistically, RCE-4 was found to trigger a rapid decrease in the mitochondrial membrane potential, leading to the release of cytochrome c from the mitochondria into the cytoplasm. nih.gov This event is a critical step in the intrinsic pathway of apoptosis. mdpi.com Additionally, RCE-4 increased the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2, thereby increasing the Bax/Bcl-2 ratio and promoting apoptosis. nih.gov

Similarly, progenin III was found to induce apoptosis in CCRF-CEM leukemia cells through the activation of caspases 3/7, alteration of the mitochondrial membrane potential, and an increase in the production of reactive oxygen species (ROS). nih.gov Beyond apoptosis, progenin III was also observed to induce other forms of cell death, including autophagy and necroptosis. nih.gov

In addition to inducing apoptosis, some this compound derivatives have been shown to modulate cell cycle progression in cancer cells, leading to cell cycle arrest. nih.govmdpi.com For example, the spirostanol saponin dioscin has been reported to induce G2/M and G0/G1 cell cycle arrest in different breast cancer cell lines. nih.gov This cell cycle arrest is associated with the modulation of key regulatory proteins such as p53, p21, cyclins, and cyclin-dependent kinases (CDKs). nih.govmdpi.com By halting the cell cycle at specific checkpoints, these compounds prevent cancer cells from proliferating. mdpi.com

The investigation of the effects of this compound derivatives on tumor progression and metastasis in preclinical models is a critical area of research. crownbio.comnih.gov While many studies have focused on in vitro cytotoxicity, some research has extended to in vivo models to assess the broader anticancer potential of these compounds. nih.gov

Genetically engineered mouse models (GEMMs) and syngeneic models, which have an intact immune system, are particularly valuable for studying the complex interactions between tumor cells and their microenvironment during metastatic progression. crownbio.comnih.gov These models allow for the study of de novo tumor progression and the formation of metastases in an immunologically competent setting. crownbio.com

Although specific in vivo studies on the direct anti-metastatic effects of this compound are not extensively detailed in the provided search results, the potent cytotoxic and pro-apoptotic activities observed in vitro suggest a strong potential for these compounds to inhibit tumor growth and, consequently, the metastatic cascade. nih.govnih.govnih.gov The metastatic process is a multi-step cascade that includes local invasion, intravasation into the circulatory system, survival in circulation, extravasation to a distant site, and colonization to form a secondary tumor. nih.gov By inducing cancer cell death, this compound derivatives can theoretically disrupt the initial stages of this cascade.

Future research directions will likely involve the use of various preclinical mouse models of metastasis, such as orthotopic implantation models and models of spontaneous metastasis following the resection of a primary tumor, to more thoroughly evaluate the efficacy of this compound derivatives in preventing or treating metastatic disease. nih.govfrontiersin.org

Anti-inflammatory Properties and Immunomodulatory Research

In addition to their antineoplastic activities, this compound and its derivatives have demonstrated significant anti-inflammatory and immunomodulatory properties. researchgate.netmdpi.com These activities are primarily attributed to their ability to regulate the production of inflammatory mediators and modulate the expression of cytokines. nih.govnih.gov

Several studies have shown that spirostanol saponins can effectively inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages. nih.govresearchgate.netnih.gov For example, spirostanol saponins isolated from Allium chinense exhibited anti-inflammatory activities with IC50 values ranging from 20.3 to 56.1 µM for the inhibition of NO production in RAW 264.7 macrophages. researchgate.net Similarly, compounds isolated from Tacca vietnamensis showed moderate inhibition of NO production in both LPS-stimulated BV2 and RAW 264.7 macrophages. nih.gov

The anti-inflammatory effects of these compounds are also linked to the regulation of cytokine expression. nih.govnih.gov Pro-inflammatory cytokines play a crucial role in the initiation and perpetuation of inflammatory responses. scispace.com this compound derivatives have been shown to modulate the expression of such cytokines. While the precise mechanisms are still under investigation, it is believed that these compounds may interfere with signaling pathways that lead to the transcription of pro-inflammatory genes. nih.govsemanticscholar.org

The immunomodulatory potential of these compounds is an area of growing interest. mdpi.commdpi.com By modulating the activity of immune cells and the production of cytokines, this compound derivatives may help to restore immune homeostasis in inflammatory conditions. mdpi.com

| Compound/Derivative Source | Cell Line | Activity | IC50 Values |

|---|---|---|---|

| Allium chinense | RAW 264.7 Macrophages | Inhibition of NO production | 20.3 - 56.1 µM researchgate.net |

| Tacca vietnamensis | BV2 and RAW 264.7 Macrophages | Moderate inhibition of NO production | 37.0 - 60.7 μM nih.gov |

| Tupistra chinensis (Compound 21) | RAW 264.7 Macrophages | Significant inhibition of NO production | 11.5 μM nih.gov |

The anti-inflammatory properties of this compound derivatives have also been validated in in vivo animal models. A commonly used model to assess anti-inflammatory activity is the histamine-induced paw edema model in mice. nih.gov

In one study, diosgenin (B1670711), a well-known spirostanol sapogenin, and its 3-O-substituted derivatives were tested for their anti-inflammatory activities using this model. nih.gov When administered orally to mice at a dose of 50 mg/kg, diosgenin and several of its derivatives were found to decrease paw edema by 29–59 percent compared to the control group. nih.gov These findings indicate that the anti-inflammatory activity of diosgenin derivatives is sensitive to the nature of the substitution at the 3-hydroxy position, highlighting the potential for structural modifications to enhance their therapeutic efficacy. nih.gov

These in vivo results provide strong evidence for the potential of this compound derivatives as therapeutic agents for the treatment of inflammatory conditions. nih.gov

Neuroprotective and Neurotrophic Factor Induction Studies

This compound derivatives, particularly spirostanol saponins, have been identified as a promising class of compounds with significant neuroprotective potential. nih.govmdpi.com Accumulated evidence suggests these molecules may offer therapeutic benefits in mitigating central nervous system disorders, including neurodegenerative diseases like Alzheimer's and Parkinson's. nih.govresearchgate.netresearchgate.net The proposed mechanisms for these effects are multifaceted, involving antioxidant activity, anti-inflammatory actions, and the modulation of neurotrophic factors. nih.govresearchgate.net

Preclinical research has highlighted the potential of this compound derivatives in models of neurodegenerative diseases. One notable derivative, diosgenin, was found in a transgenic mouse model of Alzheimer's disease to facilitate the repair of axonal atrophy and synaptic degeneration. nih.govmdpi.comresearchgate.net This suggests a capacity to structurally reinforce neuronal networks that are compromised in the disease state.

Another derivative, Timosaponin AIII, isolated from Anemarrhena asphodeloides, is recognized for its multiple pharmacological activities, including effects relevant to anti-neuronal disorders. frontiersin.org The broad neuroprotective potential of saponins as a chemical class is well-documented, with studies demonstrating their effects in models of stroke, Alzheimer's disease, and Parkinson's disease. nih.govmdpi.combslonline.org These compounds are believed to exert their therapeutic effects by modulating various pathological targets associated with these conditions. mdpi.comresearchgate.net

A key mechanism underlying the neuroprotective effects of this compound derivatives is their ability to modulate neurotrophic factors, which are essential for neuronal survival, growth, and differentiation. nih.govresearchgate.netresearchgate.net Research suggests that diosgenin's neuroprotective actions are linked to its capacity to modulate these critical signaling molecules. researchgate.net Neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF) play a crucial role in maintaining the health and plasticity of neurons. units.it A decrease in the function of these neurotrophins and their receptors can contribute to neuronal injury and the pathogenesis of neurodegenerative diseases. dovepress.com By positively influencing these pathways, spirostanol saponins may help support neuronal resilience and regeneration.

The potential for this compound derivatives to enhance cognitive function has been investigated in both animal and human studies. Diosgenin, in particular, has shown promise in this area. In animal models, it was found to improve memory dysfunction. nih.govmdpi.comresearchgate.net Furthermore, studies in normal mice demonstrated that diosgenin could enhance object recognition memory, with the effect being dependent on the concentration of diosgenin administered. nih.gov

Table 1: Effect of Diosgenin-Rich Yam Extract on Cognitive Function in Healthy Adults

| Study Parameter | Assessment Tool | Key Finding | Reference |

|---|---|---|---|

| Cognitive Enhancement | Repeatable Battery for the Assessment of Neuropsychological Status (RBANS) | Significant increase in total RBANS score after 12 weeks of consumption. | nih.govmdpi.comresearchgate.net |

| Memory Function (Animal Model) | Object Recognition Test | Enhanced object recognition memory in normal mice. | nih.gov |

| Neuronal Repair (Animal Model) | Histological Analysis | Facilitated repair of axonal atrophy and synaptic degeneration in an Alzheimer's disease model. | nih.govmdpi.com |

Antioxidant Mechanisms and Oxidative Stress Mitigation Research

This compound derivatives exhibit significant antioxidant properties, which are believed to be a cornerstone of their protective biological activities. nih.govnih.govmdpi.com Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a wide range of diseases, including neurodegenerative disorders. mdpi.com

A specific study evaluated the in vitro antioxidant capacity of nine spirostanol saponins isolated from Allium macrostemon Bunge. nih.gov The antioxidant potential was assessed through several standard assays:

DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay: This test measures the ability of a compound to donate a hydrogen atom or electron to neutralize the DPPH radical.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay: This assay evaluates the capacity of a substance to scavenge the ABTS radical cation.

Fe³⁺ reducing power assay: This method determines the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), indicating its electron-donating capacity.

Among the tested compounds, a newly discovered saponin named macrostemonoside U demonstrated the strongest in vitro antioxidant activity. nih.gov These findings provide a chemical basis for the development of natural antioxidants from spirostanol sources. nih.gov The steroidal saponin Timosaponin AIII has also been noted for its antioxidant effects, contributing to its diverse pharmacological profile. nih.govmdpi.comnih.gov

Antimicrobial and Antifungal Activity Studies

Derivatives of this compound have demonstrated notable activity against a spectrum of microbial pathogens, including fungi and bacteria. Saponins containing a spirostanol moiety are recognized for their potent antimicrobial properties, which are often attributed to their interaction with sterols in fungal membranes, leading to a loss of membrane integrity. nih.gov

Research into spirostane glycosides isolated from Persian leek, named Persicosides A and B, showed significant antifungal activity against several plant pathogenic fungi, including Penicillium italicum, Aspergillus niger, Trichoderma harzianum, and Botrytis cinerea. nih.govresearchgate.net This highlights the positive influence of the spirostane skeleton on antifungal effects. nih.govresearchgate.net

Further investigation into synthesized derivatives of 2,3-spirostane evaluated their efficacy against four human fungal pathogens. nih.gov Of the nine analogues tested, 2α-acetoxy-5α-spirostan-3β-ol was the only one to show significant growth inhibition against all four species: Candida albicans, Cryptococcus neoformans, Candida glabrata, and Aspergillus fumigatus. nih.gov

Table 2: In Vitro Antifungal Activity of 2α-acetoxy-5α-spirostan-3β-ol

| Fungal Species | Minimal Concentration for >50% Inhibition (µg/mL) | Reference |

|---|---|---|

| Candida glabrata | 6.25 | nih.gov |

| Candida albicans | 128 | nih.gov |

| Cryptococcus neoformans | 128 | nih.gov |

| Aspergillus fumigatus | 128 | nih.gov |

The emergence of antibiotic-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), has created an urgent need for new antibacterial agents. This compound derivatives have shown potential in this area.

A study on a spirostane saponin isolated from Rohdea pachynema, identified as 6α-O-[β-D-xylopyranosyl-(1→3)-β-D-quinovopyranosyl]-(25S)-5α-spirostan-3β-ol (XQS), demonstrated potent anti-MRSA activity. nih.govresearchgate.net The compound exhibited a minimum inhibitory concentration (MIC) of 8 µg/mL against MRSA. nih.gov Mechanistic studies suggest that XQS acts by binding to peptidoglycan in the cell wall and phospholipids in the cell membrane, ultimately destroying the integrity of these structures. nih.gov

In other research, antibacterial-activity-guided fractionation of an extract from Cordyline manners-suttoniae led to the identification of the spirostane saponin suttonigenin F. researchgate.net This compound was found to inhibit the gram-positive bacterium Staphylococcus aureus with MIC values that were comparable to the conventional antibiotic chloramphenicol. researchgate.net

Table 3: Antibacterial Activity of Selected this compound Derivatives

| Compound | Bacterial Strain | Activity Metric | Finding | Reference |

|---|---|---|---|---|

| 6α-O-[β-D-xylopyranosyl-(1→3)-β-D-quinovopyranosyl]-(25S)-5α-spirostan-3β-ol (XQS) | Methicillin-Resistant Staphylococcus aureus (MRSA) | Minimum Inhibitory Concentration (MIC) | 8 µg/mL | nih.gov |

| Suttonigenin F | Staphylococcus aureus | Minimum Inhibitory Concentration (MIC) | Comparable to chloramphenicol | researchgate.net |

Antifungal Efficacy Against Pathogenic Fungi

This compound and its glycosidic derivatives, known as spirostanol saponins, have demonstrated significant antifungal properties against a range of human pathogenic fungi. The structure of these compounds, particularly the sugar chain attached to the spirostanol skeleton, plays a crucial role in their antifungal potency. Research has shown that the antifungal activity of steroidal saponins is closely associated with their aglycone moieties and the composition of the sugar chains.

In vitro studies have evaluated the efficacy of various spirostanol derivatives against opportunistic pathogens. For instance, certain tigogenin saponins, which are derivatives of this compound, exhibited remarkable activity against Cryptococcus neoformans and Aspergillus fumigatus. The potency of these compounds was found to be dependent on the sugar moiety, with those containing four or five monosaccharide units showing significant activity, comparable to the conventional antifungal agent amphotericin B. Conversely, the sapogenins themselves, without the sugar chains, generally show little to no antifungal activity. This highlights the necessity of the glycoside component for the compound's efficacy.

One of the proposed mechanisms for this antifungal action is the formation of complexes with sterols, such as ergosterol, present in fungal cell membranes. This interaction can lead to a loss of membrane integrity and the formation of pores, ultimately causing cell death. Another potential mechanism involves the inhibition of 1,3-β-glucan synthase, an enzyme critical for the synthesis of the fungal cell wall.

Specific derivatives have shown varied spectrums of activity. A study synthesizing functionalized 2,3-spirostane isomers identified 2α-acetoxy-5α-spirostan-3β-ol as a compound with significant inhibitory effects against Candida albicans, Cryptococcus neoformans, Candida glabrata, and Aspergillus fumigatus nih.gov. Another spirostanol saponin, isolated from Dracaena mannii, demonstrated strong antifungal activity against 17 species of fungi, including various dermatophytes researchgate.net. Similarly, extracts from Yucca gigantea, containing various this compound glycosides, have shown potent activity against Candida albicans isolates bodyshock.promediresonline.org.

The relationship between the spirostanol structure and antifungal effect is a key area of investigation. Studies consistently indicate that spirostanol saponins are generally more effective than their furostanol counterparts, which are considered biosynthetic precursors rsc.orgscispace.com.

Table 1: Antifungal Activity of Selected Spirostanol Saponins

| Compound/Derivative | Fungal Species | Activity/Observation |

|---|---|---|

| Tigogenin Saponins (4-5 sugar units) | Cryptococcus neoformans, Aspergillus fumigatus | Exhibited significant activity, comparable to amphotericin B rsc.orgnih.gov. |

| 2α-acetoxy-5α-spirostan-3β-ol | C. albicans, C. neoformans, C. glabrata, A. fumigatus | Showed significant antifungal activity (>50% inhibition) against all tested species nih.gov. |

| Tigogenin (Sapogenin) | C. glabrata, A. fumigatus | Displayed significantly increased activity compared to some derivatives nih.gov. |

| Spirostanol Saponin (from Dracaena mannii) | 17 fungal species (including dermatophytes) | Demonstrated strong antifungal activity researchgate.net. |

| Persicosides A and B (Spirostane Saponins) | Penicillium italicum, Aspergillus niger, Trichoderma harzianum, Botrytis cinerea | Showed the highest activity among tested saponins scispace.com. |

Metabolic and Cardiovascular System Research

Spirostanol saponins and their derivatives have been investigated for their effects on lipid metabolism and the maintenance of cholesterol balance. A primary mechanism identified is the inhibition of intestinal cholesterol absorption rsc.org. By interfering with this process, these compounds can lead to a reduction in plasma cholesterol levels.

For example, the synthetic saponin beta-tigogenin cellobioside (tiqueside), a derivative of the spirostanol sapogenin tigogenin, has been shown to inhibit cholesterol absorption in a dose-dependent manner in animal models. This inhibition leads to a significant reduction in plasma cholesterol, primarily affecting non-HDL (High-Density Lipoprotein) cholesterol concentrations, with little to no change in HDL levels rsc.org. The action of tiqueside appears to be localized to the gut lumen, as it also prompts compensatory increases in intestinal HMG-CoA reductase activity, an enzyme central to cholesterol synthesis rsc.org. This localized action suggests it does not interfere with enterohepatic bile acid circulation rsc.org.

Studies on various saponin extracts have further corroborated these hypocholesterolemic effects. Administration of these extracts in animal models fed a high-cholesterol diet resulted in lowered levels of total cholesterol (TC) and triglycerides (TG), along with a decrease in Low-Density Lipoprotein (LDL) and Very-Low-Density Lipoprotein (VLDL) levels healthproductsforyou.com. Concurrently, these studies observed an increase in the excretion of TC and TG in the feces, supporting the theory that saponins exert their effects by preventing cholesterol absorption from the intestine healthproductsforyou.com. Diosgenin, a prominent spirostanol sapogenin, has also been noted to improve hypercholesterolemia in rats by inhibiting intestinal cholesterol absorption and reducing both liver and plasma cholesterol nih.gov.

Research into spirostanol derivatives has revealed potential benefits for cardiovascular health, specifically in the regulation of blood pressure and vascular function. Diosgenin, a steroidal sapogenin derived from various plants, has been shown to exert antihypertensive effects. In studies involving spontaneously hypertensive rats (SHR), administration of diosgenin prevented elevations in systolic blood pressure and ameliorated cardiac hypertrophy nih.govrsc.orgresearchgate.net. The proposed mechanisms for these effects are multifaceted, with some research pointing to a connection between the gut microbiota and the central nervous system, suggesting that diosgenin may attenuate hypertension by improving the microbiota-gut-brain axis nih.govrsc.orgresearchgate.net.

Further studies have indicated that diosgenin can reduce hypertension in animal models of chronic renal failure, an effect linked to the attenuation of ACE (Angiotensin-Converting Enzyme) activity and a reduction in oxidative stress researchgate.net. Saponins from plants like Tribulus terrestris, which include both furostanol and spirostanol types such as tigogenin and diosgenin saponins, have demonstrated vasodilatory properties mediresonline.orgtbzmed.ac.irnih.gov. These effects are believed to contribute to their blood pressure-lowering capabilities. The mechanism may involve the inhibition of vascular smooth muscle cell (VSMC) proliferation mediresonline.orgtbzmed.ac.irnih.gov. Similarly, the saponin gitogenin has been investigated for its blood pressure-lowering potential, with studies indicating it can decrease mean arterial pressure in rats researchgate.net. The vasodilation induced by these compounds may be mediated by an increase in nitric oxide (NO) production and the activation of endothelial nitric oxide synthase (eNOS), which are crucial for regulating vascular tone nih.gov.

Certain spirostanol saponins have been found to possess anti-thrombotic properties by inhibiting platelet aggregation. A study on spirostanol saponins derived from the seeds of Trigonella foenum-graecum evaluated their inhibitory effects on rat platelet aggregation nih.gov. This suggests a potential role for these compounds in preventing the formation of blood clots.

Diosgenyl saponins have also been identified as having anti-thrombotic activity. Research has shown that these compounds can inhibit platelet aggregation both in vitro and in vivo vdoc.pub. One particular diosgenyl disaccharide saponin was found to be effective in prolonging bleeding time and inhibiting factor VIII activities, which are key components of the coagulation cascade vdoc.pub. These findings indicate that diosgenyl saponins may exert their anti-thrombotic effects through multiple pathways, including the inhibition of both platelet aggregation and specific coagulation factors vdoc.pub.

Endocrine System Modulation and Anabolic Research

The structural similarity of spirostanols to other steroidal compounds has prompted research into their potential endocrine-modulating and anabolic properties. While distinct from insect-molting hormones like 20-hydroxyecdysone, some spirostane derivatives have been reported to exhibit anabolic activity. Russian research indicated that certain modified natural spirostanes display anabolic effects in rats, though a common mechanism with ecdysteroids was not established google.com.

Spirostanol saponins are sometimes included in nutritional supplements with claims of stimulating protein synthesis and increasing muscle mass bodyshock.pro. These compounds are proposed to enhance amino acid shuttling into muscle, creating an anabolic environment healthproductsforyou.com. For instance, glycosides of sarsasapogenin, a spirostanol sapogenin, are the primary bioactive components of Shatavari (Asparagus racemosus), a plant that one study showed to enhance strength gains in young men undergoing resistance training mdpi.com. However, the precise mechanism for this effect remains to be fully elucidated mdpi.com.

It is important to note the structural requirements for ecdysteroid-like activity. For a compound in the androstane (B1237026) series to interact with the ecdysteroid protein synthetic system, a ketone at the C-17 position appears to be necessary google.com. This is a key structural difference from many naturally occurring spirostanols. Furthermore, while phytoecdysteroids like 20-hydroxyecdysone have been shown to increase protein synthesis in skeletal muscle cells, there is a lack of direct clinical evidence to support the claim that spirostanols like sarsasapogenin are metabolized into testosterone or have the same anabolic potency in humans encyclopedia.pubnih.gov. Some spirostanol derivatives, such as fenugreek saponin I and dioscin, have been shown to stimulate the release of rat growth hormone from pituitary cells in vitro, suggesting an alternative pathway for influencing anabolic processes researchgate.net.

Evaluation as Ergogenic and Adaptogenic Agents

This compound derivatives, particularly the steroidal saponins found in Fenugreek (Trigonella foenum-graecum), have been investigated for their potential as ergogenic aids to enhance physical performance and as adaptogens that may increase resistance to stress. Fenugreek contains a variety of active constituents, including steroid saponin compounds, which are believed to contribute to its physiological effects mdpi.com. The biological properties of these saponins are closely associated with physical strength and resistance e-ajbc.org.

Research in animal models has suggested ergogenic and anabolic properties. In one study, fenugreek extract administered to rats increased their swimming time to exhaustion, which may be linked to an enhanced utilization of fatty acids during physical activity researchgate.net. Another trial in rats found that galactomannan, a compound isolated from fenugreek seeds, was as effective as testosterone treatment in increasing the weight of the levator ani muscle, an indicator of anabolic activity researchgate.net. Further studies on rats subjected to exhaustive exercise showed that fenugreek extract administration exerted anti-fatigue effects, improved antioxidant enzyme activities, and enhanced indicators of mitochondrial function in skeletal muscle nih.gov.

In human clinical trials, supplementation with fenugreek extracts rich in saponins has been shown to positively affect muscle performance. Randomized controlled trials have observed significant improvements in muscle strength, repetitions to failure (an indicator of muscle endurance), and lean body mass, alongside a reduction in body fat mdpi.com. One study on resistance-trained females found that daily supplementation with a standardized fenugreek extract (Libifem®) in conjunction with resistance training led to a significant increase in 1-repetition maximum (1RM) values and lean mass compared to a placebo group nih.gov. Specifically, the group receiving 600 mg of the extract showed a notable decrease in total and trunk fat mass while increasing lean mass nih.gov. These anabolic and androgenic activities are suggested to be a key factor in the enhanced muscle performance observed mdpi.com.

Table 1: Summary of Research Findings on the Ergogenic Effects of Fenugreek (Trigonella foenum-graecum) Extracts

| Study Type | Subject | Intervention | Key Findings | Reference(s) |

|---|---|---|---|---|

| Animal Study | Rats | Fenugreek extract (300 mg/kg) for 4 weeks | Increased swimming time to exhaustion. | researchgate.net |

| Animal Study | Male rats | Galactomannan from fenugreek seeds for 4 weeks | Increased levator ani muscle weight, comparable to testosterone treatment. | researchgate.net |

| Human RCT | Resistance-trained males | Fenugreek glycoside supplementation for 8 weeks | Substantial anabolic and androgenic activity; increased repetitions to failure (muscle endurance). | mdpi.com |

| Human RCT | Resistance-trained females | 600 mg/day Fenugreek extract (Libifem®) for 8 weeks | Significantly increased 1RM leg press and lean mass; decreased total and trunk fat mass compared to placebo. | nih.gov |

| Systematic Review | Human RCTs | Fenugreek extracts | Positive effects on reducing body fat, increasing lean body mass, and improving muscle strength and endurance. | mdpi.com |

Other Investigated Biological Activities

Certain this compound derivatives have been investigated for their influence on melanogenesis, the complex process of melanin pigment production. Extracts from the root of Anemarrhena asphodeloides, which contains approximately 6% steroidal saponins, have demonstrated skin-whitening effects by inhibiting melanin biosynthesis mdpi.com.

In vitro studies using B16F10 mouse melanoma cells have shown that Anemarrhena asphodeloides root extract (AARE) inhibits melanin production in a concentration-dependent manner e-ajbc.orgmdpi.com. At a concentration of 25 μg/mL, the extract was found to inhibit melanin biosynthesis more effectively than arbutin, a well-known skin-whitening agent e-ajbc.org. The mechanism behind this effect is linked to the direct inhibition of tyrosinase, the key enzyme in the melanogenesis pathway mdpi.com. The skin-whitening effect of the extract was confirmed by evaluating the expression of crucial melanogenesis-related proteins, including tyrosinase (TYR), tyrosinase-related protein 2 (TRP-2), and microphthalmia-associated transcription factor (MITF) mdpi.com.

Nyasol, a specific spirostanol derivative isolated from A. asphodeloides, has been identified as an active ingredient contributing to these effects. It has been shown to inhibit melanin biosynthesis and tyrosinase activity, suggesting its potential as a natural skin-whitening agent mdpi.com.

Table 2: Effects of Anemarrhena asphodeloides Extract on Melanogenesis

| Cell Line | Treatment | Observed Effect | Mechanism of Action | Reference(s) |

|---|---|---|---|---|

| B16F10 Mouse Melanoma | A. asphodeloides Root Extract (AARE) | Concentration-dependent decrease in melanin production. | Inhibition of tyrosinase activity; reduced expression of Tyrosinase (TYR), TRP-2, and MITF. | mdpi.com |

| B16F10 Mouse Melanoma | AARE (25 μg/mL) | 28.4% inhibition of melanin biosynthesis (compared to 24.7% by Arbutin). | Inhibition of melanin synthesis induced by α-melanocyte stimulating hormone (α-MSH). | e-ajbc.org |

| B16F10 Mouse Melanoma | Nyasol (from A. asphodeloides) | Decreased melanin production as concentration increased. | Inhibition of melanin biosynthesis and tyrosinase activity. | mdpi.com |

A notable biological activity associated with spirostanol saponins is the inhibition of cyclic adenosine monophosphate (cAMP) phosphodiesterases (PDEs) mdpi.commdpi.com. Phosphodiesterases are enzymes that play a crucial role in signal transduction by degrading cAMP, a key second messenger involved in numerous cellular processes. By inhibiting these enzymes, spirostanol derivatives can modulate intracellular cAMP levels, thereby influencing various physiological pathways.

This inhibitory activity has been identified as one of the potential benefits of polyhydroxylated spirostanol saponins, a class of compounds found across numerous plant families mdpi.com. Research into the steroidal constituents from the underground parts of plants like Reineckea carnea has also focused on their inhibitory effects on cAMP phosphodiesterase caringsunshine.com. Saponins isolated from Allium porrum (leek) flowers have also been studied in the context of their ability to inhibit specific enzymes, including cAMP phosphodiesterases mdpi.com. This enzymatic inhibition is considered one of the significant biological effects of this diverse group of natural compounds mdpi.com.

Derivatives of this compound have been synthesized and evaluated for their efficacy as plant-growth-promoting agents. In one study, a series of novel steroidal carbamates were synthesized from (25R)-Spirostan-3β,5α,6β-triol, a derivative of the common spirostanol, diosgenin. These synthetic compounds were then tested for their ability to influence the growth of Arabidopsis thaliana, a model organism in plant biology.

**Table 3: Plant-Growth-Promoting Effects of a Synthetic Spirostanol Derivative on *Arabidopsis thaliana***

| Compound | Concentration | Effect on Primary Root Length | Effect on Lateral Roots | Effect on Fresh Weight |

|---|---|---|---|---|

| (25R)- 5α- Hydroxy-6-oxo-Spirostan-3β-yl Phenylcarbamate | 10⁻⁸ M | Significant Increase | Significant Increase | Significant Increase |

(Data presented is illustrative of findings reported in scientific literature where specific synthetic derivatives were tested.)

Spirostanol saponins, which are abundant in various parts of plants such as yams (Dioscorea species), are believed to play a role in the chemical defense of plants against pests and pathogens. This protective function is relevant to pest management research, highlighting their potential as natural bio-repellents or anti-insect agents.

Studies have shown that saponin concentrations are often highest in the reproductive and storage organs of plants, such as tubers, which are critical for survival and propagation. For instance, in Dioscorea pseudojaponica, the tuber cortex and flesh contain significantly higher levels of saponins compared to the leaves or stems. This accumulation is hypothesized to be a defense mechanism to protect these vital organs from injurious factors, including pests plos.org.

Research has indicated that saponins can inhibit the growth of mold and help protect plants from insect attacks. This suggests a deterrent or antifeedant property, which is a key aspect of bio-repellent action in pest management. The investigation of steroidal saponins from Dioscorea species for their wide range of biological activities includes their potential application in protecting crops. While not always classified strictly as repellents that drive insects away through scent, the antifeedant and growth-inhibiting properties of these compounds serve a similar protective function in an agricultural context.

Mechanisms of Action Research for Spirostan 3 Ol

Elucidation of Cellular and Molecular Targets

Research into the cellular and molecular targets of Spirostan-3-ol has begun to illuminate the pathways through which this natural compound exerts its biological effects, particularly in the context of cancer. While the full spectrum of its targets is still under investigation, proteomics-based approaches have been instrumental in identifying potential protein interactions. nih.govnih.govresearchgate.netoncotarget.comoncotarget.com These studies often involve treating cancer cell lines with the compound and then analyzing changes in the proteome to identify proteins whose expression levels or post-translational modifications are altered.

One of the key areas of investigation is the impact of spirostanol (B12661974) compounds on fundamental cellular processes like cell cycle regulation and apoptosis. It is hypothesized that this compound may interact with proteins that are critical for cell division and survival. For instance, some studies on related compounds suggest interactions with proteins involved in the G2/M phase of the cell cycle, leading to cell cycle arrest. nih.gov Additionally, the modulation of apoptosis-related proteins is a significant area of focus, with evidence suggesting that spirostanol glycosides can influence the expression and activity of proteins in the Bcl-2 family.

Table 1: Potential Cellular and Molecular Targets of this compound and Related Compounds

| Target Category | Potential Molecular Target | Implicated Cellular Process |

| Cell Cycle Regulation | Cyclin-dependent kinases (CDKs) | Progression through cell cycle checkpoints |

| Cyclins | Regulation of CDK activity | |

| Apoptosis | Bcl-2 family proteins (e.g., Bcl-2, Bax) | Regulation of mitochondrial membrane permeability |

| Caspases (e.g., Caspase-3, Caspase-9) | Execution of apoptosis | |

| Signal Transduction | Components of PI3K/Akt pathway | Cell survival, proliferation, and growth |

| Components of MAPK pathway | Stress response, apoptosis, and proliferation | |

| Components of NF-κB pathway | Inflammation, immunity, and cell survival |

It is important to note that many of these targets are identified through studies on a range of spirostanol compounds, and further research is needed to specifically confirm these interactions for this compound.

Investigation of Signal Transduction Pathway Modulation

The ability of this compound to influence cellular behavior is closely linked to its modulation of key signal transduction pathways. These pathways are complex networks that transmit signals from the cell surface to the nucleus, dictating cellular responses such as proliferation, survival, and death. Research suggests that spirostanol compounds can interfere with these signaling cascades in cancer cells.

The PI3K/Akt/mTOR pathway is a central regulator of cell survival and proliferation and is often hyperactivated in cancer. Some natural products have been shown to inhibit this pathway, leading to decreased cancer cell viability. It is plausible that this compound could exert its effects through similar mechanisms, potentially by inhibiting the phosphorylation of key proteins in this pathway.

The MAPK (Mitogen-Activated Protein Kinase) pathway is another crucial signaling cascade involved in cellular responses to a variety of stimuli, including stress. Depending on the specific context, the MAPK pathway can either promote cell survival or induce apoptosis. The modulation of this pathway by spirostanol compounds could be a key determinant of their anticancer effects.

Furthermore, the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a significant role in inflammation and cell survival. Dysregulation of this pathway is common in many cancers. Inhibition of NF-κB activation by natural compounds has been shown to sensitize cancer cells to apoptosis. The potential for this compound to modulate NF-κB signaling is an active area of research. researchgate.net

Analysis of Gene Expression and Protein Regulation Profiles

The biological activities of this compound are ultimately reflected in its ability to alter gene expression and protein regulation profiles within the cell. Gene microarray and proteomics studies are valuable tools for understanding these changes on a global scale. nih.govnih.govstanford.edu

Upon treatment with spirostanol compounds, cancer cells have been observed to undergo significant changes in the expression of genes involved in apoptosis, cell cycle control, and cell survival. For example, the expression of pro-apoptotic genes may be upregulated, while the expression of anti-apoptotic genes may be downregulated. nih.gov

Table 2: Representative Gene Expression Changes in Cancer Cells Treated with Spirostanol Compounds

| Gene Category | Example Genes | Observed Regulation | Potential Consequence |

| Pro-apoptotic | Bax, Bak | Upregulation | Promotion of apoptosis |

| Anti-apoptotic | Bcl-2, Bcl-xL | Downregulation | Sensitization to apoptosis |

| Cell Cycle Arrest | p21, p27 | Upregulation | Inhibition of cell cycle progression |

| Proliferation | c-Myc, Cyclin D1 | Downregulation | Reduced cell proliferation |

At the protein level, this compound may influence not only the abundance of specific proteins but also their post-translational modifications, such as phosphorylation, which can dramatically alter their activity. For instance, the phosphorylation status of key signaling proteins in the PI3K/Akt and MAPK pathways can be affected by treatment with spirostanol compounds.

Research into Receptor Interactions and Enzyme Inhibition/Activation

As a steroidal saponin (B1150181), this compound has the potential to interact with various receptors and enzymes within the cell. The steroidal backbone of the molecule suggests a possible interaction with nuclear hormone receptors, which are a family of ligand-activated transcription factors that regulate a wide range of physiological processes. While direct binding studies with this compound are limited, the interaction of other steroidal compounds with receptors such as the estrogen receptor and androgen receptor is well-documented.

In terms of enzyme inhibition or activation, spirostanol compounds have been investigated for their effects on a variety of enzymes. For example, some studies have explored the inhibitory effects of natural products on enzymes like cyclooxygenases (COX), which are involved in inflammation. researchgate.netnih.govmdpi.comnih.govresearchgate.net

Table 3: Potential Enzyme Interactions of Spirostanol Compounds

| Enzyme Target | Type of Interaction | Potential Biological Effect |

| Cyclooxygenase-2 (COX-2) | Inhibition | Anti-inflammatory effects |

| Caspases | Activation | Induction of apoptosis |

| Kinases (e.g., Akt, MAPKs) | Inhibition of phosphorylation | Modulation of signaling pathways |

Further research is necessary to determine the specific receptor binding profiles and enzyme kinetics of this compound to fully understand its pharmacological effects.

Studies on Membrane Permeability Alteration and Biofilm Disruption

The interaction of this compound with cellular membranes is a critical aspect of its mechanism of action, particularly concerning its potential antimicrobial properties. Saponins (B1172615), the class of compounds to which this compound belongs, are known for their surfactant-like properties and their ability to interact with membrane lipids.

Studies on other saponins have shown that they can increase the permeability of bacterial and fungal cell membranes. This can lead to the leakage of intracellular components and ultimately cell death. The proposed mechanism involves the interaction of the saponin's hydrophobic steroidal nucleus with the membrane lipids, while the hydrophilic sugar moieties remain in the aqueous environment, leading to the formation of pores or other disruptions in the membrane structure.

In the context of biofilms, which are structured communities of microorganisms encased in a self-produced matrix, this compound may exert its effects through several mechanisms. It could potentially inhibit the initial attachment of microorganisms to surfaces, interfere with the production of the extracellular matrix, or disrupt the integrity of mature biofilms. Another potential mechanism is the inhibition of quorum sensing, a cell-to-cell communication system that bacteria use to coordinate group behaviors, including biofilm formation. science.govmdpi.comnih.govnih.govmdpi.com

Impact on Mitochondrial Function and Bioenergetic Processes

Mitochondria, the powerhouses of the cell, play a central role in cellular metabolism and are also key regulators of apoptosis. The impact of this compound on mitochondrial function is therefore a crucial area of investigation.

Research suggests that some spirostanol compounds can induce mitochondrial dysfunction in cancer cells. This can manifest as a decrease in the mitochondrial membrane potential, an increase in the production of reactive oxygen species (ROS), and an inhibition of mitochondrial ATP synthesis. oncotarget.commdpi.comnih.gov

The generation of ROS is a particularly important aspect of mitochondrial dysfunction. nih.govmitolab.orgnih.govmdpi.comresearchgate.net While low levels of ROS can act as signaling molecules, excessive ROS production can lead to oxidative stress, causing damage to cellular components, including DNA, proteins, and lipids, and can trigger apoptosis.

Table 4: Potential Effects of this compound on Mitochondrial Parameters

| Mitochondrial Parameter | Potential Effect | Consequence |

| Mitochondrial Membrane Potential | Decrease | Disruption of mitochondrial function, release of pro-apoptotic factors |

| Reactive Oxygen Species (ROS) Production | Increase | Induction of oxidative stress and apoptosis |

| ATP Synthesis | Inhibition | Depletion of cellular energy, metabolic stress |

These mitochondrial effects are likely to be a key component of the apoptotic process induced by this compound.

Detailed Exploration of Apoptotic Pathways and Associated Molecular Markers

Apoptosis, or programmed cell death, is a tightly regulated process that is essential for normal tissue development and homeostasis. Many anticancer agents exert their effects by inducing apoptosis in cancer cells. There is growing evidence that spirostanol compounds, including potentially this compound, can trigger apoptosis through the modulation of specific molecular pathways.

Apoptosis can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. The extrinsic pathway is activated by the binding of death ligands to their corresponding receptors on the cell surface, leading to the activation of an initiator caspase, such as caspase-8. nih.govnih.govresearchgate.netthermofisher.comresearchgate.net The intrinsic pathway is triggered by various intracellular stresses, such as DNA damage or oxidative stress, and involves the release of pro-apoptotic factors from the mitochondria, leading to the activation of caspase-9. researchgate.netthermofisher.comresearchgate.net Both pathways converge on the activation of executioner caspases, such as caspase-3, which are responsible for the cleavage of cellular substrates and the execution of the apoptotic program. biogot.comsigmaaldrich.comcellsignal.comnih.govsigmaaldrich.com

Research on spirostanol glycosides suggests that they can induce apoptosis by modulating the expression of proteins in the Bcl-2 family. The ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) Bcl-2 family proteins is a critical determinant of cell fate. nih.govnih.govresearchgate.netdovepress.com An increase in the Bax/Bcl-2 ratio can lead to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c, which is a key event in the intrinsic apoptotic pathway.

Table 5: Key Molecular Markers of Apoptosis Modulated by Spirostanol Compounds

| Apoptotic Pathway | Molecular Marker | Role in Apoptosis |

| Intrinsic Pathway | Bax/Bcl-2 ratio | Increased ratio promotes mitochondrial outer membrane permeabilization |

| Cytochrome c release | Activates the apoptosome and caspase-9 | |

| Caspase-9 activation | Initiator caspase of the intrinsic pathway | |

| Extrinsic Pathway | Caspase-8 activation | Initiator caspase of the extrinsic pathway |

| Common Pathway | Caspase-3 activation | Executioner caspase that cleaves cellular substrates |

| PARP cleavage | A hallmark of caspase-3 activation and apoptosis |

The detailed investigation of these apoptotic pathways and their associated molecular markers will be crucial for fully elucidating the anticancer mechanism of this compound.

Structure Activity Relationship Sar Studies of Spirostan 3 Ol and Its Analogs

Influence of Stereochemical Configuration on Biological Activity

Stereochemical configuration plays a pivotal role in determining the biological activity of spirostan-3-ol derivatives, as it dictates the three-dimensional arrangement of atoms, influencing molecular recognition and binding to biological receptors.

The configuration of the A/B ring junction (5α or 5β) and the orientation of the hydroxyl group at C-3 (3α or 3β) are crucial determinants of biological activity in this compound analogs. Sarsasapogenin, for example, features a 5β (cis) A/B ring junction and a 3β-hydroxyl group patsnap.commdpi.com. Smilagenin, an isomer of Sarsasapogenin, differs in its A/B ring junction, possessing a 5α (trans) configuration while retaining the 3β-hydroxyl group scribd.com. Epismilagenin, another isomer, is defined by its (3α,5β,25R)-spirostan-3-ol configuration, highlighting the impact of the 3α-hydroxyl orientation and 5β ring junction ontosight.ai.

Studies on related neurosteroids indicate that both planar (5α) and kinked (5β) scaffold geometries at the A/B ring junction can exhibit activity, though 5α-isomers may show larger differences in activity between natural and unnatural enantiomers, potentially suggesting distinct binding sites researchgate.net. The 3α-hydroxyl function is often considered essential for the biological activity of neurosteroids at the GABA-A receptor researchgate.net. While a change in the hydroxyl group orientation from 3β to 3α may not significantly alter the sterol's cross-sectional area, replacing it with an oxo group or modifying the planar structure of the sterol nucleus can increase molecular area and potentially lead to membrane destabilization google.com. Comparative analyses, such as those involving 5α-spirostan-3β-ol and 5β-spirostan-3α-ol, further illustrate the specific effects of these stereochemical differences on molecular properties sci-hub.se.

Contribution of the Spirostane Ring System to Bioactivity

The spirostane ring system, characterized by a steroid nucleus linked to a spiro ring, forms the foundational scaffold for this compound and its derivatives ontosight.ai. This hexacyclic nucleus is integral to the diverse biological activities observed in these compounds ekb.eg. The stability and bioavailability of spirostane compounds appear to be significant, with their serum half-life potentially being much longer than that of other steroidal compounds like ecdysteroids google.com.

The spirostane core contributes to a wide range of physiological activities, including anti-inflammatory, antitumor, and antimicrobial effects researchgate.net. While the spiroketal system is a defining feature, its absolute indispensability for all activities can vary. For instance, progesterone (B1679170), which lacks a spiroketal system, has demonstrated antiplasmodial activity, whereas 17-OH progesterone was inactive, suggesting that while the spiroketal system is important, other structural elements can also contribute to bioactivity mdpi.com. The inherent structural integrity and unique three-dimensional arrangement conferred by the spirostane system are fundamental to the compound's ability to interact with biological targets and elicit specific responses.

Correlation of Substituent Patterns and Functional Group Modifications with Activity

Modifications to the spirostane skeleton, including the introduction or alteration of functional groups and substituent patterns, profoundly influence the biological activity of this compound analogs. Research on diosgenin (B1670711), a spirostane sapogenin, demonstrates that modifications at the C-3 hydroxyl substituent can significantly impact anti-inflammatory activity. For example, a diosgenin-pyrazole conjugate exhibited high activity, whereas certain substituents on the pyrazole (B372694) ring's nitrogen atoms led to a decrease in activity mdpi.com.

The position of oxygenation on the aglycone backbone, particularly at C-12, has been linked to the phytotoxic activity of spirostane saponins (B1172615) acs.org. Various spirostane derivatives, such as Spirostan-3,6-diol uni.lu, and compounds like (25R)-3β-hydroxy-5α-spirostan-12-one (hecogenin) and its derivatives with carbonyl or hydroxyl groups at C-6 or C-7, exemplify how different substituent patterns lead to varied utilities google.com. The ability of substituents at the C-3 position to interact with amino acids deep within a binding site can significantly reduce the estimated minimal binding energy, indicating the crucial role of these modifications in enhancing binding affinity and subsequent biological effects mdpi.com.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish mathematical relationships between the chemical structures of compounds and their observed biological activities. For spirostane derivatives, QSAR models serve as powerful tools for predictive analytics, enabling the estimation of the activity of novel compounds without the need for extensive experimental synthesis and testing nih.gov.

In studies involving diosgenone and its derivatives, QSAR techniques have been successfully employed to correlate molecular structure with antiplasmodial bioactivity. These models indicated that a combination of electrostatic (70%) and steric (30%) fields could explain a significant portion of the variance in compound activity. A predictive model is generally considered robust if its q2 value is greater than 0.5 mdpi.com. By identifying key molecular descriptors that correlate with biological activity, QSAR models facilitate the rational design of spirostane analogs with optimized properties, guiding the synthesis of more potent and selective compounds.

Computational Approaches in SAR Elucidation (e.g., Molecular Docking, Machine Learning Algorithms)

Computational approaches have become indispensable in elucidating the SAR of this compound and its analogs, significantly expediting the drug discovery process. Techniques such as molecular docking and machine learning algorithms provide insights into molecular interactions and predictive capabilities.

Molecular Docking: This method simulates the interaction between a ligand (e.g., a spirostane derivative) and a target protein, predicting the preferred binding orientation and affinity. This compound, for instance, has been computationally screened against DNA Topoisomerase, exhibiting a binding energy of -8.6 kcal/mol nih.govplos.org. Another spirostane derivative, 5β-spirostan-3β-ol 3-O-β-D-glucopyranosyl-(1→2)-β-D-glucopyranoside, showed a binding energy of 8.914 kcal/mol with the ABCC6 protein ijpsdronline.com. These docking studies provide critical information on the potential mechanisms of action by identifying key residues involved in ligand-receptor interactions ijpsdronline.com.

Machine Learning Algorithms: These advanced computational tools are increasingly utilized to analyze large datasets of structural and activity information, enabling the identification of complex patterns and the prediction of biological activities for new compounds ak-tyagi.com. Machine learning, alongside molecular docking, molecular dynamics simulations, and pharmacophore modeling, forms an integrated computational framework for virtual screening and drug design nih.govak-tyagi.commalariaworld.org. This allows researchers to efficiently screen vast chemical libraries, prioritize promising candidates, and gain a deeper understanding of the structural features that drive biological activity ijpsdronline.comak-tyagi.commalariaworld.org.

Future Directions and Emerging Research Opportunities in Spirostan 3 Ol Studies

Discovery and Development of Novel Derivatives with Enhanced Therapeutic Potential

The foundational structure of Spirostan-3-ol provides a versatile scaffold for chemical modification, opening avenues for the creation of novel derivatives with improved efficacy, selectivity, and pharmacokinetic profiles. Future research will heavily focus on semisynthesis, modifying the core spirostan (B1235563) skeleton to generate analogues with enhanced biological activities.

A significant area of interest is the synthesis of derivatives with potent antiproliferative and cytotoxic effects against various cancer cell lines. mdpi.com Recent studies have shown that modifications to the spirostan structure, such as the introduction of nitrogen-containing functional groups to create aza-steroids or the synthesis of oxime derivatives, can yield compounds with significant potential as cancer therapeutics. mdpi.com For instance, using diosgenin (B1670711), a well-known spirostanol (B12661974), as a precursor, researchers have successfully synthesized novel spirostanic oximes and α,β-unsaturated cyanoketones. mdpi.com These synthetic strategies often involve multi-step reactions starting from a readily available spirostanol.

The table below details examples of synthetic transformations starting from a diosgenin derivative, (25 R)-5α-spirost-3,5,6-triol, to produce ketone intermediates which are then converted to novel oximes. mdpi.com

Table 1: Synthesis of Novel Spirostanic Oxime Derivatives

| Precursor Ketone | Reagents | Product | Yield (%) |

|---|---|---|---|

| (25R)-Spirost-5α-hydroxy-3,6-dione | NH₂OH·HCl, 2,4,6-trimethylpyridine | Corresponding Oxime | 42-96 |

| (25R)-Spirost-4-en-3,6-dione | NH₂OH·HCl, 2,4,6-trimethylpyridine | Corresponding Oxime | 42-96 |

Future work will likely expand upon these foundations, exploring a wider range of chemical modifications, including the introduction of various heterocyclic rings and functional groups to the this compound backbone. The goal is to develop a library of derivatives that can be screened for a multitude of therapeutic applications, from oncology to anti-inflammatory and neuroprotective roles. mdpi.com

Application of Omics Technologies for Comprehensive Mechanistic Elucidation

Understanding the precise molecular mechanisms by which this compound and its derivatives exert their biological effects is paramount for their clinical development. The advent of high-throughput "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers an unprecedented opportunity to unravel these complex interactions at a systems level. mdpi.com

Multi-omics approaches can provide a holistic view of the cellular response to treatment with a this compound compound. nih.gov For example, transcriptomics (e.g., RNA-Seq) can identify genes whose expression is altered, proteomics can reveal changes in protein levels and post-translational modifications, and metabolomics can uncover shifts in metabolic pathways. mdpi.com Integrating these datasets can help pinpoint the specific signaling pathways and cellular processes modulated by the compound, such as apoptosis, cell cycle regulation, or inflammatory responses. mdpi.comtargetmol.com

This comprehensive approach is crucial for:

Target Identification: Uncovering the primary molecular targets of this compound derivatives.

Biomarker Discovery: Identifying biomarkers that can predict patient response or monitor therapeutic efficacy.

Understanding Drug Resistance: Elucidating mechanisms by which cells may develop resistance to these compounds. mdpi.com

An integrated omics strategy has been successfully used to elucidate the biosynthetic pathways of other complex plant-derived metabolites and can be effectively applied to this compound research. mdpi.com By correlating metabolite accumulation with gene expression profiles in spirostanol-producing plants, researchers can identify the enzymes and regulatory factors involved, providing a deeper understanding of their biological origins and mechanisms. mdpi.com

Research into Advanced Delivery Systems for Targeted Biological Action

While this compound derivatives may possess potent biological activity, their therapeutic success can be limited by factors such as poor solubility, low bioavailability, and off-target effects. Research into advanced drug delivery systems is therefore essential to overcome these challenges and ensure the compound reaches its intended site of action in sufficient concentrations. wikipedia.orgijpmr.org

Targeted drug delivery aims to concentrate a therapeutic agent in a specific tissue or cell type, thereby enhancing efficacy and reducing systemic toxicity. wikipedia.orgresearchgate.net Nanomedicine, in particular, offers promising strategies for the delivery of steroidal compounds. asiapharmaceutics.info Various nanocarriers, such as liposomes, niosomes, and polymeric nanoparticles, can be engineered to encapsulate this compound derivatives. asiapharmaceutics.info

Key areas of future research in this domain include:

Nanoparticle Formulation: Developing stable nanoparticles that can effectively load the drug and release it in a controlled manner. nih.gov

Surface Modification: Functionalizing the surface of these nanocarriers with targeting ligands (e.g., antibodies, peptides) that recognize specific receptors on diseased cells.

Stimuli-Responsive Systems: Designing delivery systems that release the drug only in response to specific triggers within the target microenvironment, such as changes in pH or enzyme concentrations. researchgate.net

A study on the steroidal drug spironolactone, for instance, demonstrated that encapsulating it in polymeric nanoparticles of a specific size could significantly enhance its delivery to hair follicles, a key target for treating conditions like alopecia. nih.gov This highlights the potential for tailoring delivery systems to achieve targeted biological action.

Table 2: Example of Nanoparticle Characteristics for Targeted Steroid Delivery

| Polymer | Nanoparticle Size (nm) | Drug Entrapment Efficiency (%) | Key Finding |

|---|---|---|---|

| Poly-ε-caprolactone (PCL) | 180.0 ± 1.6 | > 75% | 5-fold greater drug delivery to hair follicles compared to control. nih.gov |

| Poly-ε-caprolactone (PCL) | 126.8 ± 1.0 | > 75% | Lower follicular targeting than the larger 180 nm PCL nanoparticles. nih.gov |

Applying similar principles to this compound could significantly improve its therapeutic index for a range of diseases.

Comparative Studies with Other Steroidal Natural Products and Synthetic Compounds

To establish the therapeutic niche of novel this compound derivatives, it is crucial to conduct rigorous comparative studies against other existing steroidal compounds. This includes both other natural products and fully synthetic steroidal drugs. Such studies provide essential context for a new compound's potency, selectivity, and mechanism of action. mdpi.comnih.gov

The steroidal scaffold is common to a vast number of biologically active molecules, including hormones, anti-inflammatory agents, and cytostatics. mdpi.com Future research should involve head-to-head comparisons of this compound derivatives with:

Other Steroidal Saponins (B1172615): To understand the unique contributions of the spirostan moiety compared to other saponin (B1150181) structures.

Clinically Used Steroids: Benchmarking against drugs like dexamethasone (B1670325) for anti-inflammatory activity or certain steroidal anticancer agents to gauge relative efficacy. mdpi.com

Novel Synthetic Steroids: Comparing activity with other "designer" steroids to understand structure-activity relationships across different steroidal backbones. researchgate.netnih.gov

These comparative analyses, often employing in vitro bioassays and in vivo disease models, will help to identify the derivatives with the most promising therapeutic profiles. For example, a study evaluating novel androstane (B1237026) derivatives identified compounds with anti-inflammatory effects superior to the positive control, minocycline, based on their IC₅₀ values. mdpi.com A similar approach for this compound derivatives would be invaluable in prioritizing candidates for further development.

Exploration of this compound in Biosynthetic Engineering and Plant Metabolic Pathway Research

Many valuable spirostanols are isolated from plant sources, but their natural abundance can be low and variable, posing a challenge for sustainable supply. mpg.de Metabolic engineering offers a powerful solution, aiming to enhance the production of these compounds in their native plants or to transfer their biosynthetic pathways into microbial hosts like yeast or bacteria for large-scale fermentation. nih.govnih.gov

Future research in this area will focus on several key objectives:

Pathway Elucidation: Identifying and characterizing all the genes and enzymes involved in the complete biosynthetic pathway of this compound and its glycosides in plants. mpg.de This involves a combination of genomics, transcriptomics, and biochemical analysis.

Metabolic Engineering in Plants: Overexpressing key biosynthetic genes or suppressing competing metabolic pathways in the native plant species to increase the yield of the desired spirostanol. nih.govresearchgate.net

Heterologous Production: Reconstructing the entire biosynthetic pathway in a microbial host. nih.gov This approach allows for controlled, scalable, and sustainable production, independent of geographical or climatic constraints. mpg.de

Generation of Novel Diversity: Using the engineered pathways and the substrate promiscuity of certain enzymes to produce "new-to-nature" spirostanol derivatives that are not accessible through traditional synthesis. mpg.de

The successful engineering of pathways for other complex natural products, such as terpenoids and phenylpropanoids, provides a clear roadmap for applying these powerful techniques to this compound biosynthesis. mdpi.com

Q & A

Q. What are the standard methods for synthesizing Spirostan-3-ol, and how can stereochemical purity be ensured?

this compound is typically isolated from plant sources (e.g., Anemarrhena asphodeloides) or synthesized via hydrolysis of steroidal saponins . Key steps include:

- Stereochemical control : Use chiral chromatography or enzymatic resolution to isolate specific isomers (e.g., 3β,5α,25R vs. 3β,5β,25S) .

- Purity validation : Combine NMR (e.g., H and C) and mass spectrometry (MS) to confirm molecular identity and rule out epimeric contamination .

- Reference standards : Cross-validate spectral data with databases like NIST or published literature for consistency .

Q. How should researchers characterize this compound’s physicochemical properties?

A systematic approach includes:

- Spectroscopic profiling : Use UV, IR, and NMR to identify functional groups (e.g., hydroxyl at C-3) and confirm the spirostan skeleton .

- Chromatographic analysis : Employ HPLC with evaporative light scattering detection (ELSD) to assess purity and quantify isomers .

- Thermal properties : Determine melting points (e.g., ~240–245°C with decomposition) and optical rotation ( values) to distinguish stereoisomers .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound derivatives be resolved?

Discrepancies often arise from structural variations (e.g., glycosylation, stereochemistry) or experimental design flaws. Mitigation strategies:

- Isomer-specific assays : Test individual stereoisomers (e.g., 3β vs. 3α configurations) to isolate structure-activity relationships .

- Dose-response validation : Use multiple cell lines and animal models to confirm apoptosis-inducing effects .

- Meta-analysis : Compare data across studies while accounting for variables like solvent choice (DMSO vs. ethanol) or purity thresholds (>95%) .

Q. What experimental designs are optimal for studying this compound’s antitumor mechanisms?

Key considerations include:

- In vitro models : Use apoptosis-sensitive cell lines (e.g., HeLa or MCF-7) with caspase-3/7 activation assays to quantify pro-apoptotic activity .

- Pathway mapping : Combine transcriptomics (RNA-seq) and proteomics to identify targets (e.g., Bcl-2 family proteins) .

- Negative controls : Include structurally related but inactive analogs (e.g., acetylated derivatives) to validate specificity .

Q. How should researchers address challenges in reproducing this compound’s reported bioactivity?

Reproducibility issues may stem from:

- Batch variability : Source plant material from authenticated suppliers and document extraction protocols .